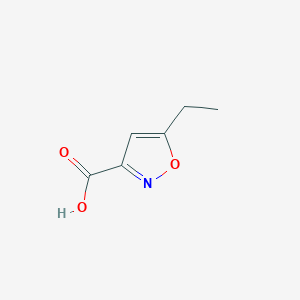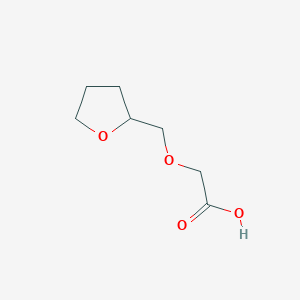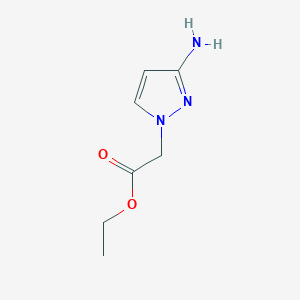
(Z)-1,2-Bis(phenylsulfonyl)ethene
Overview
Description
Stereoselective Synthesis Analysis
The synthesis of (Z)-1,2-bis(phenylsulfonyl)ethene derivatives has been achieved through a concise and stereoselective method using calcium carbide as a solid alkyne source. This innovative approach, catalyzed by cuprous iodide, allows for the use of inexpensive and safe starting materials, replacing the need for flammable and explosive gaseous acetylene. The process demonstrates high stereoselectivity and straightforward workup procedures, making it scalable to gram quantities. The stereochemical structure of the synthesized products has been confirmed by single-crystal X-ray diffraction, ensuring the Z configuration of the ethene double bond .
Molecular Structure Analysis
The molecular structure of (Z)-1,2-bis(phenylsulfonyl)ethene derivatives has been extensively studied through crystallography and spectroscopy. For instance, the crystal structure of a disulfide derivative of (Z)-ethene-1,2-bis(diphenylphosphine) reveals intramolecular π-π interactions and C-H∙∙∙S hydrogen bonds, which are crucial for the stability of the molecule. Additionally, intermolecular interactions such as π-π and C-H∙∙∙π further contribute to the solid-state architecture of the compound . Similarly, the crystal structure of Z-2-amino-1-phenyl-3-phenylsulfonylprop-2-en-1-one showcases a Z geometry around the ethene double bond, with intermolecular hydrogen bonding leading to a polymeric structure, which is indicative of the strong directional interactions between the functional groups .
Chemical Reactions Analysis
The reactivity of (Z)-1,2-bis(phenylsulfonyl)ethene derivatives has been explored in the context of polymer synthesis. For example, the selective lithiation of (Z)-4-phenyl-2-phenylmethylidene-1,3-dithiole followed by reaction with bis(phenylsulfonyl)sulfane leads to the formation of a molecule with two diphenyldithiafulvene units connected by a sulfur bridge. This reaction sequence retains the Z configuration, resulting in the exclusive formation of the Z,Z isomer. The configuration of the resulting compounds can be determined by NMR spectroscopy, where coupling constants provide insight into the Z or E configuration of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-1,2-bis(phenylsulfonyl)ethene derivatives are closely related to their molecular structure. The presence of intramolecular and intermolecular hydrogen bonding, as well as π-π interactions, significantly influences the melting points, solubility, and stability of these compounds. The Z configuration of the ethene double bond is a key determinant of the compounds' reactivity and interaction with other chemical species, such as in the formation of complexes with metals like platinum, where the Pt(II) complex exhibits additional intermolecular C-H∙∙∙Cl and C-H∙∙∙S hydrogen bonds . These properties are essential for the application of these compounds in materials science and organic synthesis.
Scientific Research Applications
Synthetic Chemistry Applications :
- (Z)-1,2-Bis(phenylsulfonyl)ethene derivatives have been utilized in Diels-Alder chemistry for selective reductions and alkylative monodesulfonylations (Belloch et al., 1991).
- It has been used in reactions with lithium and carbonyl compounds under Barbier conditions to produce unsaturated 1,4-diols (Gómez et al., 2005).
- The compound plays a role in metal-free direct cycloaddition reactions of alkynes, facilitating the synthesis of substituted cyclobutenes at room temperature (Alcaide et al., 2015).
Catalysis and Polymerization :
- It has been applied in iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates (Ilies et al., 2017).
- The compound has been used as a protecting group for various organic molecules, demonstrating its utility in organic synthesis and catalytic conjugate additions (Petit et al., 2014).
Structural and Material Science :
- (Z)-1,2-Bis(phenylsulfonyl)ethene has been studied for its crystal structures, particularly in complexes with PtII dichloride, offering insights into molecular interactions and bonding (Rawls et al., 2023).
- It has been involved in the stereoselective synthesis of bis(arylsulfanyl)ethenes, indicating its importance in the creation of specific molecular architectures (Li et al., 2022).
Photochemistry and Radical Reactions :
- The compound is used in photochemically induced radical alkenylation of C(sp3)–H bonds, demonstrating its role in advanced synthetic methodologies (Amaoka et al., 2014).
- In the context of intramolecular sensitization, (Z)-1,2-Bis(phenylsulfonyl)ethene derivatives have been studied for their photoisomerization properties, contributing to the development of new materials and molecular devices (Ams & Wilcox, 2006).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[(Z)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBXMKGCEHIWMO-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C\S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020293 | |
| Record name | cis-1,2-Bis(phenylsulfonyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2-Bis(phenylsulfonyl)ethene | |
CAS RN |
963-15-5 | |
| Record name | 1,1′-[(1Z)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=963-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 963-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-1,2-Bis(phenylsulfonyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2-Bis(phenylsulfonyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)